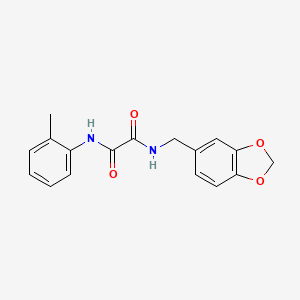
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamide compounds typically involves direct acylation reactions, utilizing specific reactants and catalysts to achieve desired structural frameworks. For example, a study on related benzamide derivatives detailed synthesis through direct acylation reactions of specific nitrile compounds, demonstrating the nuanced approach needed for such chemical syntheses (Younes et al., 2020).
Molecular Structure Analysis
Crystallography reports provide insight into the molecular structure of similar compounds, revealing the crystallization in specific space groups and detailing intermolecular interactions. For instance, compounds have been observed to crystallize in monoclinic space groups with detailed hydrogen bonding interactions stabilizing the structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives often include their reactivity towards specific agents, demonstrating how modifications at the molecular level can alter their chemical behavior. For instance, the introduction of cyano and naphthalenyl groups has been shown to facilitate colorimetric sensing of fluoride anions, a property attributed to the specific structural attributes of the benzamide compounds involved (Younes et al., 2020).
科学的研究の応用
Anticancer Potential
Research into the anticancer properties of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide has shown promising results. For instance, the design, synthesis, and biological evaluation of similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, highlighting their potential as anticancer drugs (Zhou et al., 2008). Additionally, studies on benzamide derivatives have revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic versatility of these compounds (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives has uncovered potent compounds effective against a range of microbial pathogens. These findings support the potential of benzamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Sethi et al., 2016). Furthermore, the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated, offering new avenues for combating this challenging healthcare-associated infection (Zadrazilova et al., 2015).
Synthetic and Structural Applications
The synthesis and structural characterization of benzamide derivatives have significantly contributed to the development of new compounds with potential pharmacological applications. Studies have detailed the synthesis, characterization, and biological evaluation of various benzamides, laying the groundwork for future drug development (Saeed et al., 2015). Additionally, the crystal structure analysis of benzamide derivatives provides insights into their molecular interactions, which is critical for understanding their biological activities and optimizing their therapeutic properties (Sharma et al., 2016).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCDHCUUZRRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

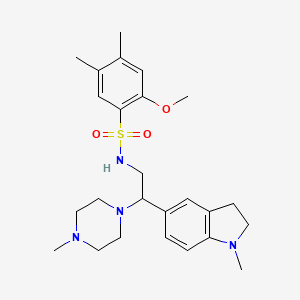
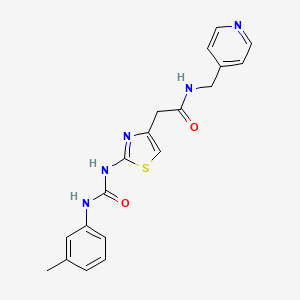
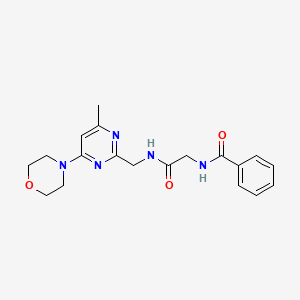
![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)
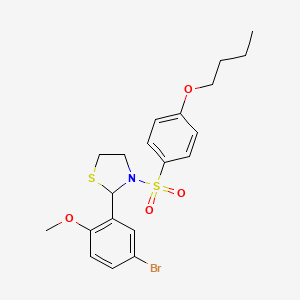

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
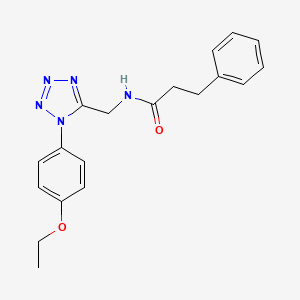
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)